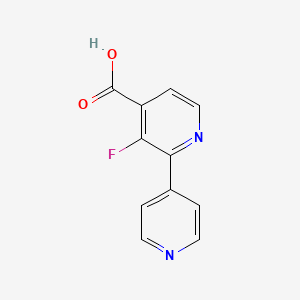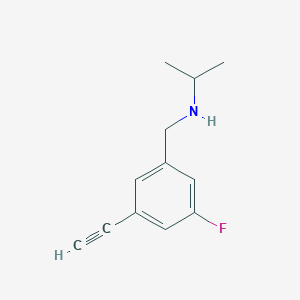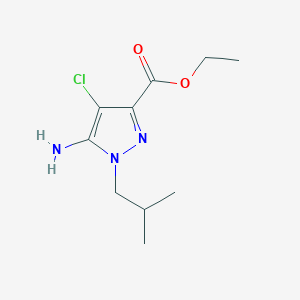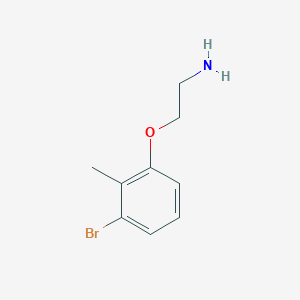
3-(Azetidine-1-carbonyl)-2-chloro-5-fluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Azetidine-1-carbonyl)-2-chloro-5-fluoropyridine is a chemical compound that features a pyridine ring substituted with azetidine-1-carbonyl, chlorine, and fluorine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidine-1-carbonyl)-2-chloro-5-fluoropyridine typically involves the reaction of azetidine-1-carbonyl chloride with 2-chloro-5-fluoropyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
化学反応の分析
Types of Reactions
3-(Azetidine-1-carbonyl)-2-chloro-5-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives depending on the nucleophile employed.
科学的研究の応用
3-(Azetidine-1-carbonyl)-2-chloro-5-fluoropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-(Azetidine-1-carbonyl)-2-chloro-5-fluoropyridine involves its interaction with specific molecular targets. The azetidine-1-carbonyl group may facilitate binding to enzymes or receptors, while the chlorine and fluorine atoms can influence the compound’s reactivity and stability. The exact pathways and targets would depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 3-(Azetidine-1-carbonyl)piperidin-3-ol
- N-(4-(Azetidine-1-carbonyl)phenyl)-(hetero-)arylsulfonamide
Uniqueness
3-(Azetidine-1-carbonyl)-2-chloro-5-fluoropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
特性
分子式 |
C9H8ClFN2O |
|---|---|
分子量 |
214.62 g/mol |
IUPAC名 |
azetidin-1-yl-(2-chloro-5-fluoropyridin-3-yl)methanone |
InChI |
InChI=1S/C9H8ClFN2O/c10-8-7(4-6(11)5-12-8)9(14)13-2-1-3-13/h4-5H,1-3H2 |
InChIキー |
ZUTIKLQHUYOAFL-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)C(=O)C2=C(N=CC(=C2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![3-[Tert-butyl(dimethyl)silyl]oxy-5-ethoxy-5-oxopentanoic acid](/img/structure/B12072371.png)

